molecular formula C10H10ClFO B2984913 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol CAS No. 842123-72-2; 90533-23-6

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol

Cat. No.: B2984913
CAS No.: 842123-72-2; 90533-23-6
M. Wt: 200.64
InChI Key: GKRNTGDDAXRCCA-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol is a chiral aryl alcohol featuring a butenol backbone substituted with chlorine and fluorine at the 3- and 5-positions of the phenyl ring. The compound’s structure combines halogenated aromatic properties with a conjugated double bond adjacent to the chiral center, making it a subject of interest in stereoselective synthesis and applications in pharmaceuticals or materials science.

Properties

CAS No.

842123-72-2; 90533-23-6

Molecular Formula

C10H10ClFO

Molecular Weight

200.64

IUPAC Name

1-(3-chloro-5-fluorophenyl)but-3-en-1-ol

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2

InChI Key

GKRNTGDDAXRCCA-UHFFFAOYSA-N

SMILES

C=CCC(C1=CC(=CC(=C1)Cl)F)O

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the dehydration of 1,4-butanediol using a cerium catalyst .

Chemical Reactions Analysis

1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares 1-(3-Chloro-5-fluorophenyl)but-3-en-1-ol with analogs differing in substituent type, position, and functional groups:

Compound Name Substituent(s) on Phenyl Ring Position Yield (%) Resolution (R/S) Key Interactions
This compound Cl, F 3,5 N/A N/A π-π, dipole-dipole, steric
1-(4-Chlorophenyl)but-3-en-1-ol Cl 4 N/A High π-π with CSP carbamate
1-(3-Methoxyphenyl)but-3-en-1-ol (3g) OMe 3 73 N/A Electron-donating effects
1-(3-Bromophenyl)but-3-en-1-ol (14n) Br 3 92 N/A Enhanced reactivity
1-(4-Methylphenyl)but-3-en-1-ol Me 4 42 N/A Steric hindrance

Key Observations:

  • Halogen vs. Alkoxy Groups : Bromine (Br) and chlorine (Cl) substituents, being electron-withdrawing, often correlate with higher synthetic yields (e.g., 92% for Br ) compared to methoxy (OMe, 58–74% ). This suggests stronger electronic activation in halogenated derivatives.
  • Double Bond Impact: The presence of a conjugated C=C bond adjacent to the chiral center significantly enhances chromatographic resolution in aryl alcohols. For example, 1-(4-chlorophenyl)but-3-en-1-ol exhibits higher resolution than its ethanol analog due to π-π interactions with chiral stationary phases (CSPs) .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 3-Br) generally show higher yields than ortho- or para-substituted analogs, likely due to reduced steric hindrance during synthesis .

Stereochemical Resolution and Interactions

The double bond in but-3-en-1-ol derivatives plays a critical role in enantiomeric separation. For instance:

  • 1-(4-Chlorophenyl)but-3-en-1-ol achieves a resolution (R/S) over 3× higher than mono-6-deoxyphenylimine-β-CD-based CSPs, attributed to π-π stacking between the C=C bond and CSP carbamate groups .
  • This compound likely benefits from similar interactions, with additional dipole-dipole contributions from the electron-withdrawing Cl and F substituents.

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